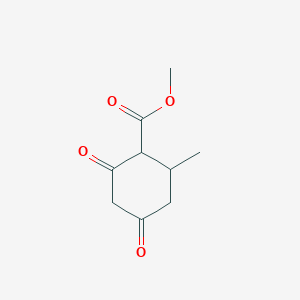

Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate

Description

Contextualization within the Chemistry of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives are a class of organic compounds that play a pivotal role in synthetic organic chemistry. organic-chemistry.orggoogle.comgoogle.com These compounds are recognized for their utility as versatile building blocks in the creation of a wide array of biologically significant molecules, including natural products, bioactive alkaloids, and pharmaceuticals. google.comgoogle.com Their value stems from the presence of highly reactive functional groups that can participate in a variety of chemical transformations.

The core structure of cyclohexane-1,3-dione derivatives is characterized by a six-membered ring containing two carbonyl groups at positions 1 and 3. This arrangement imparts unique chemical properties to the molecule, making it a valuable precursor in the synthesis of more complex structures. These derivatives are known to be key intermediates in the production of various agrochemicals, particularly herbicides. google.comgoogle.com

Historical Development and Early Synthetic Approaches to Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate

While a definitive seminal publication detailing the very first synthesis of this compound is not readily apparent in historical literature, its synthesis can be understood through the development of fundamental organic reactions. The construction of the substituted cyclohexane-1,3-dione ring system generally relies on well-established synthetic strategies.

A common and logical approach to the synthesis of this and related compounds involves a tandem Michael-Claisen condensation reaction. organic-chemistry.orggoogle.comgoogle.com This powerful synthetic tool allows for the formation of the cyclic dione (B5365651) structure from acyclic precursors. In this context, an early synthetic route would likely have involved the reaction of a methyl acetoacetate (B1235776) derivative with an appropriate α,β-unsaturated ester.

Historically, the synthesis of related 2-substituted cyclohexane-1,3-diones has been well-documented. For instance, the preparation of 2-methyl-1,3-cyclohexanedione has been achieved through methods such as the cyclization of keto esters like ethyl 5-oxoheptanoate and the methylation of dihydroresorcinol. orgsyn.org The introduction of the methyl ester at the 2-position of the cyclohexane (B81311) ring adds another layer of synthetic complexity, requiring careful selection of starting materials and reaction conditions.

The development of synthetic methods for β-keto esters, which are key components in these reactions, has a long history in organic chemistry, with significant advancements made throughout the 20th century. nih.gov These foundational studies paved the way for the synthesis of more complex molecules like this compound.

Contemporary Significance of this compound in Organic Synthesis

In modern organic synthesis, this compound continues to be a valuable and versatile building block. Its synthetic utility is derived from its multiple reactive sites, which allow for a diverse range of chemical modifications. This adaptability makes it an attractive starting material for the synthesis of a variety of target molecules.

The compound serves as a key intermediate in the synthesis of various biologically active compounds. For example, the cyclohexane-1,3-dione moiety is a common structural feature in a number of natural products and pharmaceuticals. google.comgoogle.com The presence of both the methyl and methyl ester groups on the cyclohexane ring of this compound provides chemists with additional handles for further functionalization, allowing for the construction of highly substituted and stereochemically complex molecules.

Recent research has highlighted the use of cyclohexane-1,3-dione derivatives in the synthesis of nitrogen-containing heterocycles, which are an important class of compounds in medicinal chemistry. researchgate.net While specific recent examples detailing the use of this compound in the total synthesis of a particular natural product or pharmaceutical are not extensively documented in readily available literature, its role as a versatile intermediate is widely acknowledged within the synthetic chemistry community. google.comgoogle.com The compound's potential is particularly noted in the development of novel herbicides and other agrochemicals, where the cyclohexane-1,3-dione scaffold is a known pharmacophore. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56157-27-8 |

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-4,6-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOELNWPMMURSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-27-8 | |

| Record name | METHYL 6-METHYL-2,4-CYCLOHEXANEDIONECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Methyl 4,6 Dioxocyclohexanecarboxylate and Its Analogues

Regio- and Stereoselective Synthesis of Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate

Achieving regio- and stereoselectivity is paramount in the synthesis of polysubstituted cyclohexanedione derivatives. The desired arrangement of substituents on the carbocyclic core necessitates methodologies that can control the formation of new carbon-carbon bonds with high precision.

Condensation reactions are foundational in the construction of the 4,6-dioxocyclohexanecarboxylate scaffold. These reactions typically involve the formation of carbon-carbon bonds through the reaction of carbonyl compounds, leading to the assembly of the cyclic dione (B5365651) structure.

A powerful strategy for constructing cyclic systems is the sequential application of a Michael addition followed by an intramolecular cyclization. organicreactions.org This approach, often termed a Michael-Dieckmann or Michael-Claisen cascade, builds the cyclohexane (B81311) ring in a controlled manner.

The synthesis can be initiated with a Michael reaction, which involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov For the synthesis of the target compound, a suitable Michael donor would be a methylmalonic ester derivative, which adds to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular cyclization to form the six-membered ring. nih.gov

The general sequence is as follows:

Michael Addition: A nucleophile, such as the enolate of dimethyl 2-methylmalonate, is added to an acceptor like methyl vinyl ketone.

Intramolecular Cyclization: The adduct from the Michael addition, which is a 1,5-dicarbonyl compound, undergoes an intramolecular condensation reaction (like a Dieckmann condensation) under basic conditions to yield the cyclic β-diketone structure. organicreactions.org Subsequent hydrolysis and decarboxylation steps can be tailored to achieve the final product.

This sequence offers excellent control over the substitution pattern of the resulting cyclohexane ring. The choice of starting materials directly dictates the substituents on the final ring structure.

Table 1: Michael Addition/Cyclization Substrate Scope This table illustrates potential starting materials for the synthesis of dioxocyclohexanecarboxylate analogues based on the Michael addition-cyclization strategy.

| Michael Donor | Michael Acceptor | Expected Product Analogue |

|---|---|---|

| Dimethyl malonate | Methyl vinyl ketone | Methyl 4,6-dioxocyclohexanecarboxylate |

| Diethyl 2-ethylmalonate | Ethyl acrylate | Ethyl 2-ethyl-4,6-dioxocyclohexanecarboxylate |

| Methyl acetoacetate (B1235776) | Acrylonitrile | 3-Cyano-5-methyl-2,4-dioxocyclohexanecarboxylate |

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. The product of this reaction is a β-keto ester or a β-diketone, which are key intermediates in the synthesis of cyclic diones. organic-chemistry.org

The intramolecular variant of this reaction, the Dieckmann Condensation, is particularly useful for forming five- and six-membered rings. organic-chemistry.org To synthesize the this compound core, a suitably substituted adipate (B1204190) ester could be subjected to Dieckmann condensation. For example, the cyclization of dimethyl 3-methyl-2-acetyladipate would theoretically lead to a precursor of the target molecule.

A crossed Claisen condensation, which involves two different esters, can also be employed. organic-chemistry.org This requires one of the esters to be non-enolizable (e.g., an aromatic ester or a carbonate) to prevent self-condensation and ensure a high yield of the desired cross-product. organic-chemistry.org By carefully selecting the ester partners, complex acyclic precursors can be built, which are then cyclized to form the dioxocyclohexanecarboxylate ring.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the initial components. nih.govnih.gov This approach offers significant advantages, including reduced waste, lower solvent consumption, and fewer purification steps, aligning with the principles of green chemistry. acsgcipr.orgxjenza.org

The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, provides a conceptual blueprint for synthesizing related cyclic structures. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. A similar one-pot strategy could be envisioned for dioxocyclohexanecarboxylates by reacting, for example, methyl acetoacetate, formaldehyde, and methyl 3-aminocrotonate. The resulting dihydropyridine could then be modified through oxidation and hydrolysis to yield the desired dione structure.

The Biginelli reaction is another prominent MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. organic-chemistry.org While the direct product is a heterocycle, the underlying principles of condensing multiple carbonyl-containing components in one pot can be adapted to construct carbocyclic systems like the target compound.

Table 2: Comparison of Condensation Strategies

| Synthetic Strategy | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Michael Addition/Cyclization | Sequential formation of 1,5-dicarbonyl intermediate followed by ring closure. | Good control over substitution; versatile. | Requires careful control of reaction conditions to avoid side reactions. |

| Claisen/Dieckmann Condensation | Intramolecular cyclization of a linear diester or dicarbonyl compound. organic-chemistry.org | Efficient for ring formation; well-established. | Substrate synthesis can be multi-step; self-condensation in crossed variants. |

| Multi-Component Reactions | One-pot reaction with three or more components. organic-chemistry.org | High atom economy; operational simplicity; rapid access to molecular diversity. acsgcipr.org | Optimization can be complex; mechanism can be difficult to elucidate. |

The efficiency, selectivity, and sustainability of synthetic routes to this compound can be significantly enhanced through the use of advanced catalytic systems. Both organocatalysis and metal catalysis offer powerful tools for optimizing these transformations.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of synthesizing dioxocyclohexanecarboxylates, organocatalysts can play a crucial role in controlling the stereochemistry of key steps, such as the Michael addition. For instance, chiral secondary amines can catalyze Michael reactions through the formation of iminium ions, while N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael additions by generating reactive enol intermediates. nih.gov The use of chiral organocatalysts can facilitate the enantioselective synthesis of substituted cyclohexanedione precursors, leading to optically active final products.

Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. cancer.gov Metals like palladium, rhodium, copper, and iron are frequently used to catalyze cross-coupling, cyclization, and condensation reactions. frontiersin.orgnih.govuniurb.it

For the synthesis of the target compound, metal catalysts could be employed in several ways:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) can be used to construct the linear precursor for a subsequent intramolecular cyclization.

Rhodium-catalyzed C-H activation can functionalize a pre-formed cyclohexane ring with the desired substituents. frontiersin.org

Lewis acidic metal complexes (e.g., using Iron(III) chloride) can catalyze condensation and cyclization reactions under mild conditions. cam.ac.uk

The choice of metal, ligand, and reaction conditions is critical for achieving the desired outcome and can be optimized to maximize yield and selectivity. The development of recoverable and reusable catalysts, such as metal-containing perovskites, also contributes to more sustainable synthetic processes. cam.ac.uk

Table 3: Catalytic Systems for Key Synthetic Steps

| Reaction Step | Catalyst Type | Example Catalyst | Role of Catalyst |

|---|---|---|---|

| Michael Addition | Organocatalyst | Chiral secondary amine (e.g., Proline derivative) | Enantioselective formation of the 1,5-dicarbonyl intermediate via iminium ion activation. |

| Intramolecular Cyclization | Metal Catalyst | Palladium complex | Catalyzes intramolecular C-C bond formation. |

| Condensation | Organocatalyst | N-Heterocyclic Carbene (NHC) | Promotes acylation and cyclization steps. nih.gov |

| C-H Functionalization | Metal Catalyst | Rhodium complex | Directs the introduction of substituents onto the ring. frontiersin.org |

Catalytic Systems and Reagent Optimization in Dioxocyclohexanecarboxylate Synthesis

Selective Reagents for Ring Closure and Functionalization

The construction of the 4,6-dioxocyclohexanecarboxylate ring system is typically achieved through intramolecular cyclization reactions. The choice of reagents is critical for both the initial ring closure and subsequent functionalization to introduce substituents like the methyl group.

A primary method for forming the six-membered ring is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a strong base to yield a β-keto ester. alfa-chemistry.comlibretexts.org For the synthesis of the this compound core, a suitable acyclic diester precursor is treated with a strong base to facilitate cyclization. Common bases for this transformation include sodium ethoxide, potassium tert-butoxide, and sodium hydride. alfa-chemistry.comorganic-chemistry.org The selection of the base and solvent can influence reaction rates and yields. Polar aprotic solvents like DMF and THF are often employed as they can enhance the stability of the intermediate enolate.

Functionalization, such as the introduction of the methyl group at the 2-position, is typically achieved through alkylation of the β-keto ester intermediate. This reaction involves the use of an alkylating agent, such as methyl iodide, in the presence of a base that deprotonates the carbon atom situated between the two carbonyl groups.

The table below summarizes key reagents used in the synthesis and functionalization of the dioxocyclohexanecarboxylate ring.

Table 1: Selective Reagents for Synthesis and Functionalization

| Reagent Class | Specific Example(s) | Purpose in Synthesis | Notes |

|---|---|---|---|

| Strong Bases | Sodium ethoxide, Potassium tert-butoxide, Sodium hydride, LDA, LHMDS | Ring closure via Dieckmann condensation | Choice of base can affect yield and side reactions. alfa-chemistry.com |

| Alkylating Agents | Methyl iodide | Introduction of the C2-methyl group | Typically performed after ring formation. |

| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Ethanol (B145695) | Reaction medium | Polar aprotic solvents often favor enolate stability. |

Control of Stereochemistry in the Synthesis of Substituted Cyclohexanecarboxylates

Achieving control over the stereochemistry is a significant challenge in the synthesis of substituted cyclohexanes, especially when multiple stereocenters are present. nih.gov The spatial arrangement of substituents on the cyclohexane ring profoundly impacts the molecule's biological and chemical properties. Methodologies for stereocontrol often involve asymmetric synthesis, which uses chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. nih.gov

For cyclohexane derivatives, organocatalytic domino or cascade reactions have proven to be a powerful strategy. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence catalyzed by a chiral amino-squaramide can produce highly substituted cyclohexanes with excellent stereoselectivity. nih.gov

In the context of Michael additions to form C-C bonds, which is a key step in building the substituted cyclohexane ring, chiral bifunctional thiourea organocatalysts have been shown to be effective. These catalysts can activate both the nucleophile (e.g., a cyclohexanone (B45756) derivative) and the electrophile (e.g., a nitroolefin) simultaneously, leading to high diastereo- and enantioselectivities. The stereochemical outcome of such reactions can be influenced by the catalyst structure and reaction conditions.

The attack of an electrophile on an enolate of a substituted cyclohexanone can occur from two different faces, leading to either cis or trans products. The conformation of the transition state, which can be a chair or a twist-boat, often determines the major product. Typically, the reaction proceeds through the more stable chair-like transition state. youtube.com

Table 2: Strategies for Stereochemical Control

| Method | Key Principle | Example Catalyst/Reagent | Outcome |

|---|---|---|---|

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Chiral amino-squaramide, Pyrrolidine-based thiourea | High diastereoselectivity and enantioselectivity in the formation of functionalized cyclohexanes. nih.gov |

| Asymmetric Michael Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Chiral phase-transfer catalysts, Bifunctional amine-thiourea catalysts | Formation of specific stereoisomers of substituted cyclohexanones. beilstein-journals.org |

| Kinetic vs. Thermodynamic Control | Exploiting the different energy barriers for the formation of stereoisomers. | Choice of base, temperature, and reaction time. | Preferential formation of the kinetically or thermodynamically favored isomer. |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, reducing or eliminating the use of hazardous solvents, and improving atom economy.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical energy such as grinding or milling, offers a promising green alternative to traditional solvent-based synthesis. researchgate.net These solvent-free or solvent-assisted grinding (SAG) methods can lead to reduced reaction times, less waste, and sometimes access to products that are not obtainable from solution-based methods. researchgate.netacs.org

The synthesis of dicarbonyl compounds and related heterocyclic structures has been successfully demonstrated using mechanochemical approaches. For example, the reaction of 1,4-naphthoquinone (B94277) with amines to form 2-amino-1,4-naphthoquinones has been achieved under solvent-free mechanochemical conditions, often with the use of a solid auxiliary grinder like silica (B1680970) and a base such as sodium acetate. acs.orgacs.org This approach highlights the potential for forming C-N bonds mechanochemically. Similar principles could be applied to the C-C bond-forming reactions necessary for the synthesis of this compound.

Table 3: Comparison of Conventional vs. Mechanochemical Synthesis

| Parameter | Conventional Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | High (often volatile organic compounds) | None or minimal (solvent-assisted grinding) researchgate.net |

| Reaction Time | Can be several hours to days | Often significantly shorter researchgate.net |

| Energy Input | Thermal heating | Mechanical grinding/milling |

| Waste Generation | Higher due to solvent use and purification | Lower |

Utilization of Deep Eutectic Solvents and Sustainable Media

Deep eutectic solvents (DESs) are emerging as environmentally benign alternatives to conventional organic solvents. core.ac.uk DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. core.ac.uk

DESs have been successfully employed as both the solvent and catalyst in a variety of organic reactions, including condensation reactions that are key to forming cyclic structures. core.ac.uk For instance, a DES composed of choline (B1196258) chloride and zinc chloride has been used to catalyze the condensation of aromatic aldehydes with 1,3-cyclohexanediones. core.ac.uk Similarly, multicomponent reactions like the Biginelli reaction, which produces dihydropyrimidinones, have been effectively carried out in DESs based on choline chloride and metal chlorides. core.ac.uk These examples demonstrate the potential of DESs to serve as a sustainable medium for the synthesis of complex cyclic molecules like this compound, potentially facilitating the condensation and cyclization steps.

Table 4: Common Deep Eutectic Solvents and Their Components

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application Example |

|---|---|---|---|

| Choline chloride | Urea | 1:2 | Biginelli reaction, Synthesis of cyclic carbonates core.ac.ukmdpi.com |

| Choline chloride | Zinc chloride | 1:2 | Condensation reactions of 1,3-cyclohexanediones core.ac.uk |

| Choline chloride | Glycerol | 1:2 | Biocatalytic reductions encyclopedia.pub |

Chemical Reactivity and Derivatization of Methyl 2 Methyl 4,6 Dioxocyclohexanecarboxylate

Enolization, Tautomerism, and Acidic Properties

Like other β-dicarbonyl compounds, Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate exists as an equilibrium mixture of tautomers: the diketo form and one or more enol forms. The protons on the carbon atom situated between the two carbonyl groups (the C5 position) are significantly acidic. cdnsciencepub.com This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (enolate) through resonance. The pKa value for such protons in cyclic β-diketones is typically in the range of 9-11, making them much more acidic than protons alpha to a single ketone (pKa ≈ 20). cdnsciencepub.comnih.gov

The equilibrium between the tautomeric forms is fundamental to the compound's reactivity. The predominant enol form involves the proton from the C5 position, creating a conjugated system that is stabilized by an intramolecular hydrogen bond in acyclic analogs; however, in a rigid six-membered ring, such stabilizing hydrogen bonds are less likely. nih.gov The formation of the enolate anion under basic conditions is a critical first step for many of the reactions discussed below.

Reactions at the Cyclohexane (B81311) Ring System

The reactivity of the cyclohexane core is dominated by the chemistry of the active methylene (B1212753) group at the C5 position and the enol/enolate system.

Electrophilic Substitution and Halogenation Reactions

The electron-rich enol or enolate form of this compound is highly nucleophilic at the C5 carbon. This allows for facile electrophilic substitution reactions at this position. libretexts.org A common example is halogenation. Treatment with reagents like bromine (Br₂), chlorine (Cl₂), or sulfuryl chloride (SO₂Cl₂) leads to the rapid formation of the 5-halogenated derivative. The reaction proceeds through the attack of the enol tautomer on the halogen, followed by the loss of a proton to regenerate the dicarbonyl system. This reaction is a key step in the synthesis of various substituted cyclic compounds.

Alkylation and Acylation of the Dioxocyclohexanecarboxylate Core

The generation of the enolate anion, typically by using a base such as sodium ethoxide, creates a potent nucleophile for the introduction of alkyl and acyl groups. shivajicollege.ac.in This is one of the most important reactions for this class of compounds, as it allows for the formation of new carbon-carbon bonds at the C5 position. researchgate.netorganic-chemistry.org

The alkylation is an Sₙ2 reaction between the enolate and an alkyl halide. libretexts.orgopenstax.org Primary and methyl halides give the best results, while tertiary halides are prone to elimination. openstax.org The enolate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). For β-dicarbonyl compounds, C-alkylation is generally the dominant pathway, leading to the thermodynamically more stable product. chemistryviews.orgacs.org Factors such as the solvent, counter-ion, and the nature of the electrophile can influence the C/O-alkylation ratio. chemistryviews.org

Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride, introducing an acyl group at the C5 position and creating a tri-carbonyl derivative. organic-chemistry.orgarkat-usa.org

| Reagent | Reaction Type | Product at C5 |

|---|---|---|

| Methyl Iodide (CH₃I) | Alkylation | Methyl (-CH₃) |

| Ethyl Bromide (CH₃CH₂Br) | Alkylation | Ethyl (-CH₂CH₃) |

| Benzyl Bromide (PhCH₂Br) | Alkylation | Benzyl (-CH₂Ph) |

| Acetyl Chloride (CH₃COCl) | Acylation | Acetyl (-COCH₃) |

| Benzoyl Chloride (PhCOCl) | Acylation | Benzoyl (-COPh) |

Oxidation and Aromatization Pathways to Phenolic Compounds

Cyclohexane-1,3-dione derivatives can undergo oxidation or dehydrogenation to form substituted aromatic compounds, specifically phenols. researchgate.netnih.govresearchgate.netdntb.gov.ua This aromatization process is a powerful synthetic tool. For this compound, this transformation would result in the formation of a substituted methyl salicylate (B1505791) derivative, specifically Methyl 2,4-dihydroxy-6-methylbenzoate (a derivative of orsellinic acid).

This reaction can be carried out using various reagents, including treatment with iodine in methanol (B129727) or catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures. google.comrsc.org The process involves the formal loss of two molecules of hydrogen and subsequent tautomerization to achieve the stable aromatic ring. nih.govacs.org

Transformations Involving the Carboxylate Ester Functionality

The methyl ester group is also a site of significant reactivity, allowing for several important transformations. rsc.orgbenthamdirect.comnih.gov

Saponification : Hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide), followed by acidification, yields the corresponding carboxylic acid. It is important to note that β-keto acids can be susceptible to decarboxylation upon heating.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a different ester. bohrium.comresearchgate.net This is a useful method for modifying the properties of the molecule or introducing functionalities via the ester group. rsc.org

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol. The ketone groups would also be reduced in this process.

Amidation : The ester can be converted to an amide through reaction with an amine, often requiring elevated temperatures or catalytic activation.

Intramolecular and Intermolecular Cyclization Reactions

The presence of multiple reactive functional groups makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. researchgate.net The 1,3-dicarbonyl moiety is a classic synthon for building five- and six-membered rings.

Intermolecular cyclization reactions are common. For instance:

Pyrazole (B372694) Synthesis : Condensation with hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazole derivatives. nih.govcdnsciencepub.comresearchgate.netresearchgate.net The reaction typically involves the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. stackexchange.com

Xanthene Synthesis : In the presence of an aldehyde, two equivalents of a 1,3-cyclohexanedione (B196179) derivative can undergo a condensation-cyclization sequence to produce substituted xanthene derivatives, which are of interest for their biological activities. nih.govmdpi.comrsc.org

Pyridine (B92270) and Pyrimidine (B1678525) Synthesis : Condensation with ammonia (B1221849) or other nitrogen-containing compounds can lead to the formation of fused pyridine or pyrimidine ring systems.

| Reactant(s) | Resulting Heterocyclic System |

|---|---|

| Hydrazine (H₂NNH₂) | Fused Pyrazole |

| Hydroxylamine (B1172632) (H₂NOH) | Fused Isoxazole |

| Aromatic Aldehyde (ArCHO) | Xanthenedione derivative |

| Ammonia/Amine | Acridinedione derivative |

Intramolecular cyclizations are also possible, typically after modification of the initial structure. For example, if an alkylation reaction at C5 introduces a chain with a suitable leaving group or another functional group, subsequent intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems.

Cascade and Domino Reaction Sequences

Cascade and domino reactions, characterized by the sequential formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, offer a powerful approach to increase molecular complexity rapidly and efficiently. This compound serves as a valuable precursor in such reaction sequences, often initiated by its nucleophilic character.

A prominent example of its application is in three-component domino reactions for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of an aldehyde, an active methylene compound like malononitrile, and this compound. The sequence is often initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of this compound to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and dehydration steps lead to the formation of highly substituted pyran-fused cyclohexanedione derivatives.

The reaction conditions for these domino sequences can be varied, with different catalysts and solvent systems employed to optimize yields and selectivity. For instance, the use of basic catalysts such as piperidine (B6355638) or morpholine (B109124) in ethanol (B145695) is common. nih.gov More environmentally benign approaches utilizing water as a solvent and catalysts like sodium fluoride (B91410) have also been reported for similar transformations involving related 1,3-dicarbonyl compounds. researchgate.net

Table 1: Examples of Domino Reactions Involving 1,3-Dicarbonyl Compounds

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Product Type |

| Aromatic Aldehydes | Malononitrile | Dimedone | CuFe2O4@starch | Tetrahydrobenzo[b]pyran |

| Aromatic Aldehydes | Malononitrile | 4-Hydroxycoumarin | CuFe2O4@starch | Dihydropyrano[c]chromene |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Dimedone | Piperazine | Tetrahydrobenzo[b]pyran |

This table presents examples of domino reactions with compounds structurally related to this compound to illustrate the general reactivity pattern.

Annulation Strategies for Fused Ring Systems

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of synthetic organic chemistry for the construction of polycyclic frameworks. This compound is an excellent substrate for various annulation strategies, leading to the formation of diverse fused carbocyclic and heterocyclic ring systems.

One common strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition, where the enolate of the dicarbonyl compound attacks the β-carbon of the unsaturated system. The resulting intermediate can then undergo an intramolecular aldol (B89426) condensation or a related cyclization reaction to form a new six-membered ring, resulting in a fused bicyclic system. The regioselectivity and stereoselectivity of these annulation reactions can often be controlled by the choice of reaction conditions and substrates.

Another powerful annulation approach involves the use of bifunctional reagents that can react with both carbonyl groups or the active methylene group of this compound. For instance, reaction with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of fused heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines.

Furthermore, palladium-catalyzed intramolecular Heck reactions of appropriately substituted derivatives of this compound have been shown to be an effective method for the synthesis of fused pyran rings. espublisher.com This strategy involves the initial formation of an O-allylated or O-propargylated derivative, which then undergoes an intramolecular cyclization via a Heck-type mechanism. espublisher.com

Table 2: Annulation Strategies for the Synthesis of Fused Pyran-2-ones

| Starting Material | Reagent | Reaction Type | Product |

| Cyclic Alkanones | N,N-dimethylformamide dimethyl acetal, Hippuric acid | One-pot condensation | Fused 3-Benzoylamino-pyran-2-ones |

| Fused 3-Benzoylamino-pyran-2-ones | Sulfuric Acid | Deprotection | Fused 3-Amino-pyran-2-ones |

Methyl 2 Methyl 4,6 Dioxocyclohexanecarboxylate As a Pivotal Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the dicarbonyl moiety in methyl 2-methyl-4,6-dioxocyclohexanecarboxylate makes it an ideal precursor for the synthesis of a multitude of heterocyclic compounds through condensation and cyclization reactions with various dinucleophiles.

Phenanthroline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with applications in coordination chemistry, catalysis, and materials science. While direct synthesis using this compound is not extensively documented, analogous reactions with similar 1,3-dicarbonyl compounds strongly suggest its utility in this area. For instance, the condensation of 6-aminoquinoline (B144246) with methyl 2-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)-4,6-dioxocyclohexanecarboxylate and various aldehydes has been shown to produce 4,7-phenanthroline (B189438) derivatives. This reaction proceeds regiospecifically to form the core phenanthroline structure.

Similarly, a three-component condensation involving quinolin-5-amine, an aromatic or heteroaromatic aldehyde, and a methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate has been utilized to synthesize novel 1,7-phenanthroline (B34526) derivatives. These reactions, typically carried out in a solvent like butan-1-ol, demonstrate the versatility of the 4,6-dioxocyclohexanecarboxylate scaffold in building complex heterocyclic systems. Given these precedents, it is highly plausible that this compound would undergo similar multicomponent reactions with aminoquinolines and aldehydes to afford a range of substituted phenanthroline derivatives.

Table 1: Synthesis of Phenanthroline Derivatives from Analogous Cyclohexanedione Precursors

| Amine Component | Cyclohexanedione Component | Aldehyde Component | Product |

| 6-Aminoquinoline | Methyl 2-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)-4,6-dioxocyclohexanecarboxylate | Aromatic/Heteroaromatic Aldehydes | 4,7-Phenanthroline derivatives |

| Quinolin-5-amine | Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate | Aromatic/Heteroaromatic Aldehydes | 1,7-Phenanthroline derivatives |

Quinazolinones and quinolines are fundamental heterocyclic structures found in numerous natural products and pharmacologically active compounds. The synthesis of these scaffolds often involves the reaction of a 1,3-dicarbonyl compound with an appropriate amino-substituted aromatic precursor.

For the synthesis of quinazolinones, a plausible route would involve the reaction of this compound with 2-aminobenzamide (B116534) or a related derivative. The initial condensation would likely occur between one of the ketone groups of the diketone and the primary amino group of 2-aminobenzamide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. Subsequent aromatization or further transformations could then lead to the desired quinazolinone derivatives.

In the case of quinoline (B57606) synthesis, the Friedländer annulation is a classic and versatile method. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a 1,3-dicarbonyl compound. It is conceivable that this compound could react with a 2-aminoaryl aldehyde or ketone under acidic or basic conditions to yield a substituted quinoline. The reaction would proceed through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Pyrones and chromones are oxygen-containing heterocyclic compounds with a broad range of biological activities. The 1,3-dicarbonyl functionality of this compound makes it a suitable precursor for the synthesis of these scaffolds.

The synthesis of α-pyrones can be achieved through various methods, including the intramolecular cyclization of δ-keto esters. While not a direct precursor in its intact form, derivatives of this compound could potentially be transformed into intermediates suitable for pyrone synthesis. For example, ring-opening of the cyclohexane (B81311) ring could generate a δ-keto ester that, upon subsequent cyclization, would yield a substituted α-pyrone.

Chromone (B188151) synthesis often involves the reaction of a 2-hydroxyacetophenone (B1195853) with a source of two additional carbon atoms to complete the pyranone ring. A potential synthetic strategy could involve the reaction of this compound with a phenol (B47542) under acidic conditions. This could lead to a Pechmann-type condensation, where the phenol attacks one of the carbonyl groups, followed by cyclization and dehydration to form the chromone skeleton.

The versatility of this compound extends to the synthesis of a broader range of nitrogen- and oxygen-containing heterocycles through multicomponent reactions. These reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials.

For instance, in a Hantzsch-type pyridine (B92270) synthesis, a β-ketoester (or in this case, a β-diketone) reacts with an aldehyde and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. nih.govwikipedia.org this compound could serve as the 1,3-dicarbonyl component in such a reaction, leading to the formation of highly substituted pyridine derivatives.

Similarly, for the synthesis of oxygen-containing heterocycles, this compound could participate in reactions with dinucleophiles containing oxygen atoms. For example, reaction with a 1,2- or 1,3-diol under appropriate conditions could lead to the formation of cyclic ethers or acetals, which could be intermediates in the synthesis of more complex oxygen-containing heterocyclic systems.

Precursor for Complex Polycyclic and Adamantane (B196018) Structures

Beyond heterocyclic chemistry, the reactivity of this compound can be harnessed to construct intricate polycyclic and caged structures, most notably the adamantane framework.

The adamantane core is a rigid, three-dimensional structure that is of great interest in medicinal chemistry and materials science. One-pot multicomponent reactions provide an efficient route to functionalized adamantane derivatives. A notable example is the domino Michael reaction of ethyl 2,4-dioxocyclohexanecarboxylate with α,β-unsaturated esters or ketones. nih.govnih.govresearchgate.net This reaction proceeds through a sequence of Michael additions and an intramolecular aldol (B89426) or Dieckmann condensation to construct the adamantane skeleton in a single operation. nih.govnih.govresearchgate.net

Given the structural similarity, this compound is expected to undergo a similar transformation. The reaction would likely be initiated by a base, which deprotonates the active methylene group of the diketone, followed by a Michael addition to an appropriate Michael acceptor. A second intramolecular Michael addition would then form a bicyclo[3.3.1]nonane intermediate, which upon a final intramolecular condensation (aldol or Dieckmann), would yield the adamantane derivative. This approach allows for the rapid assembly of the complex adamantane framework from relatively simple starting materials.

Table 2: Plausible Domino Reaction for Adamantane Synthesis

| Reactant 1 | Reactant 2 (Michael Acceptor) | Key Reaction Steps | Product |

| This compound | α,β-Unsaturated ester/ketone | 1. Michael Addition2. Intramolecular Michael Addition3. Intramolecular Aldol/Dieckmann Condensation | Functionalized Adamantane Derivative |

Synthesis of Bicyclo[3.3.1]nonenone Systems and Related Polycycles

The construction of bridged bicyclic systems, such as the bicyclo[3.3.1]nonane core, is of significant interest in synthetic chemistry due to their prevalence in numerous natural products. This compound is an ideal precursor for creating these frameworks through annulation reactions.

A primary strategy for synthesizing bicyclo[3.3.1]nonenone derivatives from this intermediate is the Robinson annulation. wikipedia.orgucla.edu This powerful ring-forming reaction involves a tandem Michael addition and intramolecular aldol condensation. nrochemistry.comorganic-chemistry.org In this sequence, the enolate of this compound, generated under basic conditions, acts as the Michael donor. The active methylene group between the two carbonyls is highly acidic and readily deprotonated. This nucleophilic enolate then attacks an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), which serves as the Michael acceptor. juniperpublishers.com

The resulting Michael adduct, a 1,5-dicarbonyl compound, is primed for an intramolecular aldol condensation. A second equivalent of base promotes the formation of a new enolate, which attacks one of the existing ketone carbonyls, leading to the formation of a six-membered ring and creating the characteristic bridged bicyclic structure. Subsequent dehydration of the resulting β-hydroxy ketone under either acidic or basic conditions yields the final, thermodynamically stable α,β-unsaturated bicyclic ketone. nrochemistry.comjuniperpublishers.com This strategy provides a direct and efficient route to complex polycyclic systems from a relatively simple starting material.

| Step | Reaction Type | Reactants | Key Intermediate |

| 1 | Michael Addition | This compound, Methyl Vinyl Ketone (MVK), Base (e.g., NaOEt) | 1,5-dione Michael adduct |

| 2 | Aldol Condensation | Michael adduct, Base | Bicyclic β-hydroxy ketone |

| 3 | Dehydration | Bicyclic β-hydroxy ketone, Acid or Base | Bicyclo[3.3.1]nonenone product |

Utility in Natural Product Total Synthesis and Analogue Preparation

The structural framework of this compound is closely related to polyketide precursors, making it an excellent starting point for the synthesis of various natural products and their analogues.

Orsellinate derivatives are a class of aromatic polyketides characterized by a 2,4-dihydroxy-6-methylbenzoate core. The cyclohexanedione ring of this compound can be converted into this aromatic system through an aromatization process. wikipedia.org This transformation typically involves the formation of a di-enol tautomer, followed by a dehydrogenation step to introduce the requisite double bonds.

The process can be achieved using various chemical methods. Catalytic dehydrogenation using reagents like palladium on carbon (Pd/C) at elevated temperatures is a common approach for converting cyclohexene (B86901) or cyclohexadiene systems into aromatic rings. wikipedia.org Alternatively, chemical oxidants with appropriate reduction potentials, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can effectively induce aromatization by removing two equivalents of hydrogen. wikipedia.org The resulting product, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), is a key intermediate for more complex polyketides.

| Transformation | Reagents and Conditions | Product Class |

| Aromatization | 1. Enolization (Acid or Base) 2. Dehydrogenation (e.g., Pd/C, heat; or DDQ) | Orsellinate Derivatives |

Dihydroisocoumarins, such as the mycotoxin Mellein, are another class of polyketide-derived natural products. nih.gov The synthesis of these compounds can be envisioned starting from this compound. A plausible synthetic route would first involve the aromatization of the starting material to generate a methyl orsellinate intermediate, as described previously.

With the aromatic core established, subsequent steps would focus on constructing the dihydropyranone ring. This could be achieved through selective C-acylation or C-alkylation at the C3 position of the aromatic ring, followed by functional group manipulations. For instance, introduction of an appropriate two-carbon side chain (e.g., an acetyl group via Friedel-Crafts acylation), followed by asymmetric reduction of the ketone and subsequent lactonization with the adjacent phenolic hydroxyl group, would complete the synthesis of the Mellein scaffold. This multi-step approach highlights how the initial cyclohexanedione can be strategically elaborated into more complex heterocyclic systems.

Resorcinol (B1680541) (1,3-dihydroxybenzene) and phloroglucinol (B13840) (1,3,5-trihydroxybenzene) are fundamental phenolic structures found in a vast array of natural products. wikipedia.orgmdpi.com The 1,3-dicarbonyl arrangement in this compound makes it a direct precursor to resorcinol-type structures. researchgate.net Similar to the synthesis of orsellinates, aromatization via dehydrogenation of the cyclohexanedione ring is the key transformation. google.com

Upon aromatization, the starting material is converted to a substituted resorcinol derivative, specifically methyl 2,6-dihydroxy-4-methylbenzoate. From this intermediate, further transformations can yield simpler resorcinols. For example, saponification of the ester group followed by decarboxylation would produce 2-methylresorcinol. The synthesis of phloroglucinol derivatives, which requires an additional hydroxyl group, could potentially be achieved through directed ortho-hydroxylation of the resorcinol intermediate before or after aromatization, although this represents a more complex synthetic challenge.

| Target Compound Class | Key Transformation(s) | Plausible Reagents |

| Resorcinol Derivatives | Aromatization (Dehydrogenation) | Pd/C, heat; or DDQ |

| Saponification & Decarboxylation | 1. NaOH (aq) 2. Acid, heat | |

| Phloroglucinol Derivatives | Aromatization followed by Hydroxylation | 1. Dehydrogenation 2. Oxidizing agents (e.g., Fremy's salt) |

Advanced Spectroscopic and Computational Investigations of Methyl 2 Methyl 4,6 Dioxocyclohexanecarboxylate

Comprehensive Spectroscopic Characterization

The structural elucidation and characterization of Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

While a detailed, peer-reviewed spectral analysis for this compound is not extensively published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their functional groups.

The key structural features to be identified include the methyl ester group (-OCH₃), the methyl group on the cyclohexane (B81311) ring (-CH₃), the methine proton at the C2 position, and the methylene (B1212753) protons of the ring. The diketonic nature of the ring significantly influences the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Chemical Shifts

-OCH₃ (Ester): Expected to appear as a singlet around 3.7 ppm.

Ring -CH₃: A doublet is expected, likely in the 1.2-1.5 ppm range, due to coupling with the C2 proton.

Ring -CH(COOCH₃)-: This methine proton would likely be a quartet, shifted downfield due to the adjacent electron-withdrawing groups, appearing in the 3.5-4.0 ppm range.

Ring -CH₂- protons: The methylene protons at the C5 position would appear as complex multiplets, typically between 2.0 and 3.0 ppm. The protons on either side of the carbonyl groups (C3 and C5) would show distinct signals.

Predicted ¹³C NMR Chemical Shifts

C=O (Ketones): The two ketone carbonyl carbons (C4, C6) are expected to resonate significantly downfield, typically in the range of 190-210 ppm.

C=O (Ester): The ester carbonyl carbon is expected around 170-175 ppm.

-OCH₃ (Ester): The methyl carbon of the ester group would appear around 52 ppm.

Ring Carbons: The ring carbons would have shifts dependent on their substitution, with the C2 carbon appearing around 50-60 ppm and the methylene carbons resonating further upfield.

Ring -CH₃: The methyl group carbon would be found in the upfield region, typically 15-25 ppm.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester -OCH₃ | ~3.7 (s) | ~52 |

| Ester -C=O | - | ~170-175 |

| Ring -CH₃ | ~1.2-1.5 (d) | ~15-25 |

| Ring -CH- (C2) | ~3.5-4.0 (q) | ~50-60 |

| Ring -CH₂- (C5) | ~2.0-3.0 (m) | ~40-50 |

| Ring -CH₂- (C3) | ~2.5-3.5 (m) | ~45-55 |

| Ring C=O (C4, C6) | - | ~190-210 |

As a β-dicarbonyl compound, this compound is expected to exist in equilibrium between its diketo form and two possible enol forms in solution. This keto-enol tautomerism is a fundamental property of such systems and is highly dependent on the solvent, temperature, and concentration.

NMR spectroscopy is the primary tool for observing and quantifying this equilibrium. In the enol form, a new hydroxyl (-OH) proton signal would appear, often as a broad singlet in the downfield region (10-16 ppm). Furthermore, the formation of a C=C double bond in the enol tautomer would give rise to a vinylic proton signal and distinct shifts for the involved carbon atoms in the ¹³C NMR spectrum. The presence of separate sets of signals for the keto and enol forms, or averaged signals if the interchange is rapid, allows for the determination of the equilibrium constant. For instance, integration of the distinct signals for the C2-H proton in the keto form versus the enolic C-H or O-H proton can provide the ratio of the tautomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of the functional groups present. For the diketo form of this compound, the most prominent absorptions would be the C=O stretching vibrations. docbrown.info The ester carbonyl typically absorbs around 1735-1750 cm⁻¹, while the ring ketone carbonyls would appear in the 1705-1725 cm⁻¹ region. docbrown.info The presence of the enol tautomer would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration around 1600-1650 cm⁻¹. The C=O absorption in the enol form would be shifted to a lower wavenumber (1650-1670 cm⁻¹) due to conjugation. docbrown.info

| Functional Group | Tautomeric Form | Expected Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Keto | 1735-1750 |

| C=O (Ketone) | Keto | 1705-1725 |

| O-H (Alcohol) | Enol | 3200-3600 (broad) |

| C=O (Conjugated Ketone/Ester) | Enol | 1650-1670 |

| C=C (Alkene) | Enol | 1600-1650 |

| C-H (sp³) | Both | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The diketo form is expected to show weak n→π* transitions for the isolated carbonyl groups at longer wavelengths (>280 nm). The enol form, containing a conjugated π-system (O=C-C=C-OH), would exhibit a much stronger π→π* transition at a shorter wavelength, typically in the 240-280 nm range. researchgate.netscience-softcon.de The position and intensity of this absorption band can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₂O₄, corresponding to a molecular weight of 184.19 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 184. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals:

Loss of the methoxy (B1213986) group (-OCH₃): A peak at m/z = 153 ([M-31]⁺).

Loss of the entire methoxycarbonyl group (-COOCH₃): A peak at m/z = 125 ([M-59]⁺).

Loss of carbon monoxide (CO): Fragmentation of the ring could lead to peaks corresponding to [M-28]⁺.

McLafferty rearrangement: If sterically possible, this could lead to characteristic fragmentation of the ring structure.

X-ray Crystallography of Related Dioxocyclohexanecarboxylate Derivatives

For example, crystallographic studies of various substituted heterocyclic and carbocyclic systems reveal detailed information about bond lengths, bond angles, and crystal packing. beilstein-journals.orgresearchgate.net In the solid state, such molecules often adopt a conformation that minimizes steric strain, such as a chair or twist-boat conformation for the six-membered ring. researchgate.net Furthermore, the presence of carbonyl groups allows for significant intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing arrangement. researchgate.netnih.gov For dioxocyclohexane derivatives, X-ray studies would definitively establish which tautomeric form (keto or enol) is present in the solid state and would reveal the precise geometry of the ring system. nih.gov

Quantum Chemical and Molecular Modeling Studies

Quantum chemical and molecular modeling studies offer profound insights into the structural, electronic, and reactive properties of molecules, often complementing experimental data with a level of detail that is otherwise inaccessible. For this compound, these computational approaches are invaluable in understanding its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT calculations can be employed to perform a systematic search of the potential energy surface to identify stable conformers and the transition states that connect them. This analysis reveals the relative energies of different conformations, such as chair, boat, and twist-boat forms, and the energy barriers to their interconversion. researchgate.netacs.org For substituted cyclohexanes, conformers with bulky groups in equatorial positions are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions. libretexts.org In the case of this compound, the preferred conformation would likely place the methyl and methyl carboxylate groups in positions that minimize these steric clashes.

Table 1: Illustrative Relative Energies of Possible Conformers of a Substituted Cyclohexanedione Ring

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial-Equatorial | 0.00 |

| Chair 2 | Axial-Equatorial | 2.50 |

| Twist-Boat 1 | - | 5.30 |

| Boat 1 | - | 6.90 |

Note: This table is illustrative and provides hypothetical data based on general principles of conformational analysis of substituted cyclohexanes.

A significant application of DFT is the prediction of spectroscopic parameters, which can be used to validate experimental findings or to aid in the interpretation of complex spectra. nih.gov NMR chemical shifts are particularly sensitive to the electronic environment of each nucleus in a molecule. core.ac.uk

By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov These predicted values can then be compared with experimental data to confirm the proposed structure and to assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can indicate the presence of different conformers or solvent effects that were not accounted for in the computational model.

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (C4) | 205.2 | 204.8 |

| C=O (C6) | 203.9 | 203.5 |

| C-COOCH₃ | 58.1 | 57.9 |

| -OCH₃ | 52.5 | 52.3 |

| C2 | 49.8 | 49.6 |

| C5 | 45.3 | 45.1 |

| C2-CH₃ | 28.7 | 28.5 |

Note: This table contains hypothetical data to illustrate the correlation between DFT-predicted and experimental NMR chemical shifts.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgfiveable.me By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained. youtube.com

For this compound, the HOMO is likely to be localized on the enolate form of the β-dicarbonyl system, indicating that this is the primary site for nucleophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbons, which are the most electrophilic sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions. slideshare.net FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. mtak.huresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally. rsc.org For reactions involving this compound, such as alkylation, condensation, or cycloaddition reactions, computational methods can be used to map out the entire reaction pathway. nih.govchegg.com

By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. mdpi.com The height of the energy barrier at the transition state determines the rate of the reaction, and the structure of the transition state can provide insights into the factors that control the stereoselectivity and regioselectivity of the reaction. researchgate.netbath.ac.uk These computational studies can help to confirm or refute proposed reaction mechanisms and can guide the design of new synthetic strategies.

Theoretical Insights into Diastereoselectivity and Stereochemical Preferences of this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational understanding of this compound. Despite its defined chemical structure, in-depth studies focusing on the diastereoselectivity and stereochemical preferences of this specific compound are not present in published research.

Computational chemistry and theoretical analyses are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule and the relative stability of its various isomers. For a compound like this compound, which possesses multiple stereocenters, such studies would be invaluable for understanding its conformational preferences and predicting the outcomes of chemical reactions.

Typically, theoretical investigations into the stereochemistry of cyclic compounds involve the use of quantum mechanical calculations to determine the energies of different chair and boat conformations, as well as the transition states between them. These calculations can elucidate the steric and electronic factors that govern which diastereomer is more likely to form in a chemical synthesis. By analyzing factors such as 1,3-diaxial interactions, torsional strain, and the orientation of substituents, chemists can gain a deeper understanding of the molecule's behavior.

However, searches of scholarly databases and chemical literature have not yielded any specific studies that apply these computational methods to this compound. While general principles of stereochemistry in substituted cyclohexanes are well-established, the specific interplay of the methyl group, the methoxycarbonyl group, and the two ketone functionalities in this particular molecule has not been the subject of dedicated theoretical investigation.

The absence of such research means that key data, such as the calculated energy differences between diastereomers, preferred dihedral angles, and the computational modeling of reaction pathways that would lead to its formation, are not available. Consequently, a detailed, data-driven discussion on the theoretical insights into the diastereoselectivity and stereochemical preferences of this compound cannot be provided at this time. Further experimental and computational research would be necessary to generate the data required for such an analysis.

Future Research Directions and Emerging Applications of Methyl 2 Methyl 4,6 Dioxocyclohexanecarboxylate

Development of Novel and Efficient Catalytic Transformations

The reactivity of the dicarbonyl and the active methylene (B1212753) group in methyl 2-methyl-4,6-dioxocyclohexanecarboxylate offers a rich playground for the development of innovative catalytic transformations. While classical reactions are well-established, future research is geared towards more efficient, selective, and sustainable methods.

One promising area is the exploration of asymmetric catalysis to control the stereochemistry of products derived from this prochiral starting material. Organocatalysis, in particular, has shown great promise for enantioselective reactions of cyclic β-diones. Chiral amines, phosphoric acids, and other organocatalysts can be employed to facilitate enantioselective Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions, leading to the synthesis of chiral building blocks with high optical purity.

Furthermore, transition metal-catalyzed C-H functionalization represents a frontier in the selective modification of the cyclohexanedione ring. Catalysts based on palladium, rhodium, and iridium can direct the functionalization of specific C-H bonds, allowing for the introduction of new substituents with high regioselectivity. This approach bypasses the need for pre-functionalized substrates and offers a more atom-economical route to novel derivatives. Research in this area will likely focus on developing catalysts that can selectively activate the C-H bonds at various positions of the ring, providing access to a diverse range of functionalized cyclohexanediones.

Another key direction is the development of domino or cascade reactions . These one-pot multi-step transformations are highly efficient as they reduce the number of purification steps, saving time and resources. This compound is an ideal substrate for such reactions, as its multiple reactive sites can be sequentially engaged in a controlled manner. For instance, a domino Michael-aldol reaction can be envisioned to construct polycyclic systems with multiple stereocenters in a single operation.

| Catalytic Strategy | Potential Transformation | Significance |

| Asymmetric Organocatalysis | Enantioselective Michael Addition | Access to chiral building blocks for pharmaceuticals. |

| Transition Metal Catalysis | Regioselective C-H Arylation | Efficient synthesis of functionalized aromatic derivatives. |

| Domino Reactions | One-pot synthesis of polycyclic heterocycles | Increased synthetic efficiency and complexity. |

Exploration in the Synthesis of Complex Biologically Active Molecules beyond Initial Scaffolds

The primary application of this compound has been in the synthesis of fused pyrimidine (B1678525) derivatives, many of which exhibit interesting biological activities. However, its potential extends far beyond this initial scaffold. Future research will undoubtedly focus on leveraging this versatile building block for the synthesis of a wider array of complex and biologically active molecules.

One area of exploration is the synthesis of spirocyclic compounds . The central quaternary carbon of spirocycles imparts a unique three-dimensional architecture that is highly sought after in drug discovery for its ability to explore new chemical space and improve pharmacokinetic properties. This compound can serve as a key precursor for the construction of spiro-heterocycles through reactions involving both carbonyl groups or the active methylene group. For instance, reaction with bifunctional reagents can lead to the formation of spiro-pyrimidinetriones, spiro-pyrazolidinediones, and spiro-isoxazolidinediones.

The synthesis of fused heterocyclic systems other than pyrimidines is another promising avenue. By reacting with different binucleophiles, a variety of fused ring systems can be accessed. For example, condensation with hydrazine (B178648) derivatives can lead to pyrazolo-fused systems, while reaction with hydroxylamine (B1172632) can yield isoxazolo-fused structures. These novel heterocyclic scaffolds could exhibit a wide range of biological activities, from anticancer to antimicrobial properties.

Furthermore, the functional groups present in the initial products derived from this compound can be further elaborated to construct even more complex molecules. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the carbonyl groups can undergo various transformations. This allows for a divergent synthetic approach , where a common intermediate can be used to generate a library of diverse compounds for biological screening.

| Target Molecular Architecture | Synthetic Approach | Potential Biological Relevance |

| Spiro-heterocycles | Reaction with bifunctional reagents | Novel scaffolds for drug discovery. |

| Fused Pyrazoles/Isoxazoles | Condensation with hydrazine/hydroxylamine | Anticancer, antimicrobial agents. |

| Highly Functionalized Carbocycles | Multi-step transformations of initial products | Diverse pharmacophores. |

Mechanistic Studies of Unexplored Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. While the general pathways for some of its reactions are known, many of the more subtle aspects remain to be explored.

A key area for mechanistic investigation is the regioselectivity of its reactions. The two carbonyl groups are electronically distinct due to the presence of the methyl and ester groups, which can influence their reactivity towards nucleophiles. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states of competing reaction pathways, helping to rationalize and predict the observed regioselectivity.

The stereochemical outcome of asymmetric reactions involving this substrate also warrants detailed mechanistic study. Understanding the nature of the catalyst-substrate interactions and the factors that govern the facial selectivity of nucleophilic attack is essential for the development of highly enantioselective transformations. Isotopic labeling studies and in-situ spectroscopic techniques can be employed to probe the reaction intermediates and transition states.

Furthermore, the mechanism of domino and multicomponent reactions starting from this compound is often complex and not fully understood. Elucidating the sequence of events and identifying the key intermediates in these cascade processes will enable chemists to fine-tune the reaction conditions to favor the desired product and suppress the formation of side products.

| Area of Mechanistic Study | Investigative Tools | Potential Impact |

| Regioselectivity | DFT calculations, kinetic studies | Rational design of selective syntheses. |

| Stereoselectivity | Isotopic labeling, NMR spectroscopy | Development of highly enantioselective methods. |

| Domino Reaction Pathways | Isolation of intermediates, computational modeling | Optimization of one-pot transformations. |

Integration with High-Throughput Synthesis and Automation Technologies

The increasing demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of high-throughput synthesis and automation technologies. This compound is an excellent candidate for integration into these modern synthetic platforms due to its versatility as a building block.

Automated flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds. The synthesis of pyrimidines and other heterocycles from this compound can be readily adapted to flow reactors. researchgate.net This would allow for the automated and continuous production of a wide range of derivatives by simply varying the reaction partners and conditions.

Robotic synthesis platforms can be programmed to perform complex multi-step syntheses, including the purification and analysis of the products. nih.gov By utilizing this compound as a starting material, these robotic systems could be used to rapidly synthesize and screen libraries of compounds for biological activity. This approach significantly accelerates the drug discovery process.

High-throughput screening (HTS) of reaction conditions is another area where automation can play a crucial role. By using microtiter plates and robotic liquid handlers, a large number of catalysts, solvents, and other reaction parameters can be screened simultaneously to identify the optimal conditions for a particular transformation involving this compound. This data-rich approach to reaction optimization can lead to the discovery of novel and highly efficient catalytic systems.

| Technology | Application with Target Compound | Benefit |

| Automated Flow Chemistry | Continuous synthesis of pyrimidine libraries | Rapid library generation and process optimization. |

| Robotic Synthesis Platforms | Automated multi-step synthesis of complex molecules | Accelerated drug discovery and development. |

| High-Throughput Screening | Optimization of catalytic reaction conditions | Discovery of novel and efficient synthetic methods. |

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step protocols with careful control of reaction conditions. A common approach includes:

- Cyclization and esterification : Starting from diketone precursors, cyclization under acidic or basic conditions forms the cyclohexane ring.

- Crystallization : Post-reaction, the crude product is dissolved in solvents like benzene or ethyl acetate. Slow cooling induces crystallization, as demonstrated in the isolation of structurally similar compounds (e.g., 36% yield via benzene recrystallization) .

- Purification : Sequential solvent extraction (e.g., dichloromethane) and drying agents (e.g., Na₂SO₄) remove impurities. For enantiomer separation, fractional crystallization using mixed solvents (e.g., ethyl acetate/hexane) is effective .

Key Parameters : Solvent polarity, cooling rate, and stoichiometric ratios of reagents are critical for maximizing purity. Molecular formula: C₁₀H₁₄O₄; MW: 198.22 g/mol .

Advanced: How do computational methods like DFT aid in understanding the compound’s reactivity and binding interactions?

Methodological Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electron Distribution : Mapping electrostatic potential surfaces reveals nucleophilic/electrophilic sites, critical for predicting reaction pathways (e.g., reactivity at the diketone or ester groups).

- Molecular Docking : For biological studies, docking simulations model interactions with enzymes or receptors. For example, analogous cyclohexanecarboxylates show binding affinities to active sites via hydrogen bonding and hydrophobic interactions .

- Thermodynamic Stability : Gibbs free energy calculations predict intermediate stability during synthesis.

Validation : Correlate computational results with experimental data (e.g., X-ray crystallography for bond angles/geometry) .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (diketone C=O).

- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry, as seen in related cyclohexanecarboxylates .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?